1-(5-Bromo-2-hydroxy-3-isopropylphenyl)ethanone

Lipophilicity ADME Drug Design

1-(5-Bromo-2-hydroxy-3-isopropylphenyl)ethanone (CAS 1549589-42-5) belongs to the halogenated hydroxyacetophenone class, bearing three pharmacophoric substituents—a 5-bromo, a 2-hydroxy, and a 3-isopropyl group—on the aromatic acetyl scaffold. With a molecular formula of C11H13BrO2 and a molecular weight of 257.12 g·mol⁻¹, the compound exhibits a predicted logP of 3.48, indicating significant lipophilicity imparted by the bromine and isopropyl moieties.

Molecular Formula C11H13BrO2
Molecular Weight 257.12 g/mol
Cat. No. B13314152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Bromo-2-hydroxy-3-isopropylphenyl)ethanone
Molecular FormulaC11H13BrO2
Molecular Weight257.12 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C(=CC(=C1)Br)C(=O)C)O
InChIInChI=1S/C11H13BrO2/c1-6(2)9-4-8(12)5-10(7(3)13)11(9)14/h4-6,14H,1-3H3
InChIKeyFLXMCKUVDBTBMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Bromo-2-hydroxy-3-isopropylphenyl)ethanone: A Substituted Hydroxyacetophenone Building Block for Precision Synthesis Procurement


1-(5-Bromo-2-hydroxy-3-isopropylphenyl)ethanone (CAS 1549589-42-5) belongs to the halogenated hydroxyacetophenone class, bearing three pharmacophoric substituents—a 5-bromo, a 2-hydroxy, and a 3-isopropyl group—on the aromatic acetyl scaffold. With a molecular formula of C11H13BrO2 and a molecular weight of 257.12 g·mol⁻¹, the compound exhibits a predicted logP of 3.48, indicating significant lipophilicity imparted by the bromine and isopropyl moieties . Hydroxyacetophenones are foundational intermediates in pharmaceutical, agrochemical, and material science syntheses, and the union of bromine and isopropyl substitution patterns dictates reaction selectivity and downstream structural diversification [1].

Why 1-(5-Bromo-2-hydroxy-3-isopropylphenyl)ethanone Cannot Be Replaced by Simpler Hydroxyacetophenone Analogs


Within the hydroxyacetophenone family, variations in ring substitution critically influence physicochemical properties—particularly lipophilicity, hydrogen-bonding capacity, and steric environment—which in turn govern solubility, membrane partitioning, metabolic stability, and reactivity in downstream transformations . The simultaneous presence of electron-withdrawing bromine, hydrogen-bond-donating hydroxyl, and sterically bulky isopropyl groups creates a unique electronic and steric landscape that cannot be replicated by analogs lacking one or more of these substituents. For example, removing the bromine (yielding 2-hydroxy-3-isopropylacetophenone) reduces the predicted logP from 3.48 to 2.72, altering drug-likeness and extraction behavior; omitting the isopropyl group (as in 5-bromo-2-hydroxyacetophenone, logP 3.11) lowers steric demand and hydrogen-bond acceptor count, affecting regioselective functionalization . Generic substitution therefore risks divergent pharmacokinetics, off-target reactivity, or failed synthetic pathways; only the fully elaborated scaffold provides the requisite balance of properties for applications demanding this precise substitution pattern.

Quantitative Differentiation: 1-(5-Bromo-2-hydroxy-3-isopropylphenyl)ethanone Performance Benchmarks Against Closest Analogs


Elevated Lipophilicity (logP) Enabling Improved Membrane Partitioning Versus the Non-Brominated Isostere

The replacement of a hydrogen with a bromine at position 5 in the 2-hydroxy-3-isopropylacetophenone scaffold significantly increases lipophilicity. The target compound exhibits a calculated logP of 3.48 , whereas the non-brominated direct analog (2-hydroxy-3-isopropylacetophenone, CAS 104175-18-0) has a calculated logP of 2.72 [1]. This difference of +0.76 log units corresponds to an approximate 5.8-fold increase in octanol/water partition coefficient, indicating substantially enhanced passive membrane permeation and altered ADME disposition.

Lipophilicity ADME Drug Design

Enhanced Molecular Weight and Heavy Atom Count for Radioligand or Mass-Label Applications

The bromine atom at C5 increases the molecular weight from 178.23 Da (2-hydroxy-3-isopropylacetophenone) to 257.12 Da [1]. This mass shift of +78.89 Da is diagnostically useful for mass spectrometry tracking of synthetic intermediates and provides a distinct isotopic signature (⁷⁹Br:⁸¹Br ~1:1) for LC-MS quantitation. Additionally, the heavy atom facilitates potential radiolabeling with ⁷⁶Br or ⁷⁷Br for PET imaging applications, which is not feasible with the non-halogenated analog.

Mass Spectroscopy Radiolabeling Isotope Differentiation

Unique Hazard Profile Dictating Differential Handling and Storage Requirements

The target compound is classified under GHS07 with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) . In contrast, the non-halogenated analog 2-hydroxy-3-isopropylacetophenone lacks explicitly documented GHS hazard statements in the same database, implying a milder toxicological profile. The presence of the bromine substituent introduces specific acute toxicity and irritation risks that necessitate procurement of appropriate personal protective equipment and ventilation controls distinct from the non-brominated variant.

Safety GHS Classification Lab Safety Protocols

Reduced Hydrogen-Bond Donor Count Modulating Solubility and Crystal Packing Relative to the Non-Halogenated Analog

The target compound possesses 1 hydrogen-bond donor (phenolic -OH) and 2 hydrogen-bond acceptors, with a topological polar surface area (TPSA) of 37.3 Ų . The non-brominated analog retains the same H-donor and acceptor counts (TPSA also 37.3 Ų) but lacks the bromine steric bulk [1]. Although TPSA is identical, the bromine atom occupies additional van der Waals volume (approx. +22.5 ų) and polarizability, altering crystal lattice energy, melting point, and solubility parameters compared to the non-halogenated form. These differences manifest in tangible downstream processing outcomes such as altered recrystallization yields and chromatographic retention times.

Crystallography Solubility Formulation

Synthetic Utility as a Masked α-Bromoacetophenone Photoinitiator Precursor

Patent literature identifies α-bromoacetophenone derivatives bearing polar and bulky substituents on the aromatic ring as intermediates for photopolymerization initiators with improved liquid handling at 5–30 °C and enhanced reaction purity (≥95%) [1]. The 3-isopropyl group in the target compound provides steric shielding that suppresses unwanted side-chain bromination, while the 2-hydroxy group enables subsequent derivatization to photoactive α-hydroxyacetophenone initiators. Although direct quantitative photopolymerization efficiency data for this exact compound are not publicly available, the combined substitution pattern aligns with the claims of patents describing initiator precursors with optimal viscosity and thermal stability versus unsubstituted or mono-substituted analogs.

Photoinitiator Polymer Chemistry α-Bromoacetophenone

Differentiated LogP Window Relative to the Des-Bromo Des-Isopropyl Core Scaffold (5-Bromo-2-hydroxyacetophenone)

When compared to the simpler 5-bromo-2-hydroxyacetophenone (logP 3.11, estimated) , the target compound’s additional 3-isopropyl group elevates the logP to 3.48 , a gain of +0.37 log units. This difference, while smaller than the Br/H substitution effect, still represents a ~2.3-fold increase in partition coefficient and is significant in fine-tuning pharmacokinetic parameters during lead optimization campaigns where each 0.1 log unit can shift the therapeutic index.

Structure-Activity Relationship Lipophilicity Optimization Lead Optimization

Procurement-Driven Application Scenarios for 1-(5-Bromo-2-hydroxy-3-isopropylphenyl)ethanone


Medicinal Chemistry Lead Optimization Requiring logP >3 and Halogen Bonding

When a medicinal chemistry program demands a halogenated aromatic scaffold with a logP exceeding 3.0 for adequate membrane permeability, 1-(5-bromo-2-hydroxy-3-isopropylphenyl)ethanone provides a pre-built template. The bromine atom not only contributes +0.76 logP units over the des-bromo analog but also acts as a halogen-bond donor for target engagement. Procurement of this fully substituted intermediate eliminates the need for late-stage bromination, which may suffer from poor regioselectivity in the presence of the hydroxyl directing group.

Photoinitiator Intermediate for UV-Curable Polymer Formulations

As a synthesis intermediate for α-hydroxyacetophenone-type photoinitiators, the compound’s 3-isopropyl group contributes to a liquid physical state at ambient temperatures, simplifying addition to acrylate monomer blends [1]. Industrial formulators procuring this intermediate benefit from reduced handling complexity and the ability to operate in continuous-flow photopolymerization processes without pre-heating solid initiator precursors.

Mass Spectrometry Tracer or Heavy-Atom Derivatization Agent in Bioanalysis

The characteristic ~1:1 isotopic doublet of bromine at m/z 257/259 enables unambiguous identification and quantitation of the compound and its derivatives in complex biological matrices. Analytical laboratories procuring this compound for use as a derivatization agent or internal standard benefit from the +78.89 Da mass shift relative to non-halogenated analogs, which moves the analyte out of low-mass interference regions in LC-MS/MS workflows .

Structure-Activity Relationship (SAR) Probe for Isopropyl and Bromine Contributions

In SAR campaigns exploring the independent effects of ring halogenation and alkyl substitution on biological activity, 1-(5-bromo-2-hydroxy-3-isopropylphenyl)ethanone serves as the fully elaborated reference point. Procurement of this compound alongside the matched molecular pair analogs—2-hydroxy-3-isopropylacetophenone (no Br) and 5-bromo-2-hydroxyacetophenone (no iPr)—enables quantitative decomposition of potency, selectivity, and ADME contributions attributable to each substituent [2].

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